molecular formula C15H14N2O3S B5763407 N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE

N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE

Cat. No.: B5763407
M. Wt: 302.4 g/mol
InChI Key: UMOHXFJXYVAEAW-UHFFFAOYSA-N
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Description

N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound that features a benzothiazole ring fused with a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves the following steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Benzodioxole Moiety: The benzodioxole ring can be introduced via a coupling reaction with a suitable precursor, such as a halogenated benzodioxole.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a carboxylic acid derivative and an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, such as signal transduction, gene expression, or metabolic pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its combined benzothiazole and benzodioxole structures, which confer distinct chemical and biological properties. This dual-ring system allows for diverse reactivity and potential interactions with various biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c18-14(9-5-6-11-12(7-9)20-8-19-11)17-15-16-10-3-1-2-4-13(10)21-15/h5-7H,1-4,8H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOHXFJXYVAEAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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